1,3-Bis(dimethylamino)-2-propanol
Overview
Description
1,3-Bis(dimethylamino)-2-propanol (hereafter referred to as BDMP) is a chemical compound that has been studied in various contexts due to its potential applications in coordination chemistry and organic synthesis. The compound serves as a ligand for metal complexes and can be involved in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of BDMP-related compounds has been explored in several studies. For instance, a reaction of BDMP with CuCl2 in a 1:1 ratio in THF yielded a dimeric Cu(II) compound, which is a zwitterion with an intramolecular ammonium group . This compound can further react with Cu(OMe)2 to produce a trimeric Cu(II) compound . Another study describes an alternative preparation of a derivative of BDMP from malonic acid, which is then applied to the synthesis of phenols and amino pyridines . Additionally, BDMP has been used to prepare hexahydropyrimidines by reacting with various aldehydes .
Molecular Structure Analysis
The molecular structure of BDMP and its derivatives has been characterized using various techniques. For example, the dimeric and trimeric Cu(II) compounds mentioned earlier have been structurally characterized, revealing the presence of an intramolecular ammonium group in the dimeric compound . In another study, the crystal structure of a BDMP derivative was determined, showing that the compound crystallizes in a centrosymmetric monoclinic system .
Chemical Reactions Analysis
BDMP and its derivatives participate in a range of chemical reactions. The dimeric Cu(II) compound formed from BDMP can undergo deprotonation through an intermolecular process . BDMP derivatives have also been used in the synthesis of trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones, showcasing the versatility of BDMP in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of BDMP derivatives are influenced by their molecular structure and the nature of their coordination with metals. For instance, the magnetic properties of several new Cu(II) derivatives of BDMP were studied, indicating strong antiferromagnetic coupling due to the interaction through the alkoxo O-atom of the BDMP ligand . The electron density at the metal center of certain BDMP derivatives has been shown to be increased, as evidenced by more negative reduction potentials compared to their unsubstituted analogs .
Scientific Research Applications
Synthesis and Characterization in Metal Complexes
1,3-Bis(dimethylamino)-2-propanol (hereafter referred to as BDMP) is noted for its role in the synthesis and characterization of various metal complexes. A notable study by Zheng, Rousseau, and Wang (1992) detailed the reaction of BDMP with CuCl2, leading to the formation of a dimeric Cu(II) compound, showcasing its utility in forming complex metal structures (Zheng, Rousseau, & Wang, 1992). Similarly, Sun et al. (1999) explored its reactions with Me3M (M = Al, Ga) or Et3In, resulting in the synthesis of dimeric compounds, further emphasizing its potential in metal coordination chemistry (Sun, Zhao, Liu, Hu, You, & Zhou, 1999).
Applications in Mixed Metal Complexes
Wang (1998) investigated the use of BDMP in synthesizing mixed metal complexes containing lanthanides, alkaline-earth metals, and copper. This study highlighted the utility of BDMP as a bifunctional ligand in creating complex structures with varied metal types, and its potential applications in precursor solutions for film production (Wang, 1998).
Role in Manganese Chemistry
Escuer et al. (2009) demonstrated BDMP's utility in manganese chemistry, using it as a chelating/bridging ligand in high nuclearity manganese clusters. This research underscored the flexibility of BDMP in forming structurally complex and mixed-valence metal clusters, which have applications in materials science and catalysis (Escuer, Vicente, El Fallah, Sañudo, Teat, de Biani, & Zanello, 2009).
Other Notable Research
Additional studies further exemplify the diverse applications of BDMP in scientific research. For instance, its use in the development of water-soluble zinc phthalocyanines for potential use in photodynamic therapy of cancer (Çakır, Çakır, Pişkin, Durmuş, & Bıyıklıoğlu, 2015) and its involvement in the formation of unique heterometallic chains in coordination polymers (Kang, Chen, Wang, Li, Song, Zuo, & You, 2010) illustrate its versatility in different fields of chemistry (Çakır, Çakır, Pişkin, Durmuş, & Bıyıklıoğlu, 2015); (Kang, Chen, Wang, Li, Song, Zuo, & You, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-bis(dimethylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-8(2)5-7(10)6-9(3)4/h7,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVZJRHAZOBPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064071 | |
Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(dimethylamino)-2-propanol | |
CAS RN |
5966-51-8 | |
Record name | 1,3-Bis(dimethylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5966-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1,3-bis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(dimethylamino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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